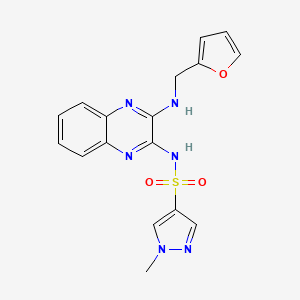

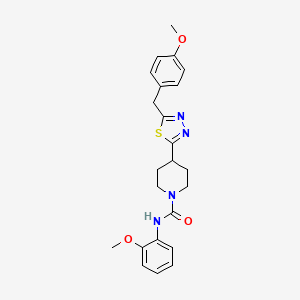

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

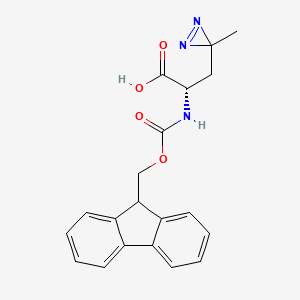

“N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a novel structured small-molecule inhibitor of ADAM17 . It was designed and developed to repress ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs .

Synthesis Analysis

The compound was developed via pharmacophore modelling, molecular docking, and biochemical screening . It was augmented by substituting two important chemical groups [R1 and R2 of the quinoxaline-2,3-diamine (its chemical skeleton)] .Molecular Structure Analysis

The molecular structure of this compound is based on the quinoxaline-2,3-diamine skeleton . The compound was optimized to have high inhibitory activity against ADAM17 .Chemical Reactions Analysis

The compound inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of NSCLC cells .科学的研究の応用

Antitubercular Activity

Research has explored the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showing significant antitubercular activity against Mycobacterium tuberculosis. These studies highlight the potential of furan and quinoxaline derivatives in developing new antitubercular agents (Kantevari et al., 2011).

Synthesis of Novel Compounds

Several studies have been conducted on the synthesis of novel compounds involving quinoxaline derivatives. For instance, the facile synthesis of novel 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation has been reported, showcasing the chemical versatility and potential biological applications of these compounds (Kurasawa et al., 1989).

Antiprotozoal and Antimicrobial Activities

Research into the antiprotozoal and antimicrobial activities of sulfonamide-based hybrid compounds containing quinoxaline ligands has been extensive. These compounds exhibit promising activities against various protozoal and microbial strains, indicating their potential in treating infectious diseases (Silva et al., 2010).

Applications in Drug Discovery

The exploration of quinazoline and quinoxaline derivatives as histamine H4 receptor inverse agonists and their potential dual action as H1R/H4R ligands suggest novel approaches in drug discovery for treating inflammation and allergy-related conditions (Smits et al., 2008).

Antioxidant Properties

Studies on coumarin fused with quinoline derivatives have demonstrated their ability to quench radicals and inhibit DNA oxidation, indicating their potential as antioxidants for therapeutic applications (Xi & Liu, 2015).

作用機序

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the activation of the Notch pathway, which is necessary for cell survival .

Mode of Action

This compound acts as a small-molecule inhibitor of ADAM17 . It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, which can induce resistance of cancer cells to anti-tumor drugs .

Biochemical Pathways

The compound affects the ADAM17/Notch pathway . By inhibiting ADAM17, it represses the activation of the Notch pathway . This repression can help overcome the drug resistance of cancer cells, making them more susceptible to anti-tumor drugs .

Pharmacokinetics

Its therapeutic efficacy in non-small cell lung cancer (nsclc) was assessed via multi-assays , suggesting that it has been designed with bioavailability in mind.

Result of Action

The result of the compound’s action is the repression of the ADAM17/Notch pathway activation and the resistance of NSCLC cells to anti-tumor drugs . This can potentially lead to more effective cancer treatments.

特性

IUPAC Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S/c1-23-11-13(10-19-23)27(24,25)22-17-16(18-9-12-5-4-8-26-12)20-14-6-2-3-7-15(14)21-17/h2-8,10-11H,9H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKWSSHYSVHQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)

![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)